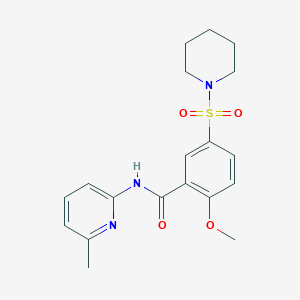

2-methoxy-N-(6-methylpyridin-2-yl)-5-(piperidin-1-ylsulfonyl)benzamide

CAS No.: 919052-75-8

Cat. No.: VC5002204

Molecular Formula: C19H23N3O4S

Molecular Weight: 389.47

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 919052-75-8 |

|---|---|

| Molecular Formula | C19H23N3O4S |

| Molecular Weight | 389.47 |

| IUPAC Name | 2-methoxy-N-(6-methylpyridin-2-yl)-5-piperidin-1-ylsulfonylbenzamide |

| Standard InChI | InChI=1S/C19H23N3O4S/c1-14-7-6-8-18(20-14)21-19(23)16-13-15(9-10-17(16)26-2)27(24,25)22-11-4-3-5-12-22/h6-10,13H,3-5,11-12H2,1-2H3,(H,20,21,23) |

| Standard InChI Key | ATVOTSBBVNNURT-UHFFFAOYSA-N |

| SMILES | CC1=NC(=CC=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCCCC3)OC |

Introduction

Chemical Structure and Nomenclature

Structural Features

The compound’s structure consists of three primary components:

-

Benzamide backbone: A benzene ring substituted with a methoxy group (-OCH) at position 2 and a sulfonamide group (-SO-) at position 5.

-

6-Methylpyridin-2-yl group: A pyridine ring with a methyl substituent at position 6, linked to the benzamide via an amide bond.

-

Piperidin-1-ylsulfonyl moiety: A piperidine ring connected to the sulfonamide group, enhancing lipophilicity and target binding .

The International Union of Pure and Applied Chemistry (IUPAC) name, 2-methoxy-N-(6-methylpyridin-2-yl)-5-piperidin-1-ylsulfonylbenzamide, reflects this arrangement. Key structural identifiers include the SMILES notation COC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)C(=O)NC3=NC(=CC=C3)C and InChIKey ATVOTSBBVNNURT-UHFFFAOYSA-N.

Crystallographic and Spectroscopic Data

While X-ray crystallography data remain unpublished, computational models predict a planar benzamide core with the piperidine ring adopting a chair conformation. Nuclear magnetic resonance (NMR) spectra typically show distinct signals for the methoxy proton (δ ~3.8 ppm), pyridinyl protons (δ ~7.0–8.5 ppm), and piperidinyl protons (δ ~1.4–3.1 ppm) .

Synthesis and Manufacturing

Reaction Pathway

The synthesis involves three sequential steps:

| Step | Reaction | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Benzamide formation | 5-Sulfobenzoic acid, 2-amino-6-methylpyridine, DCC, DMAP | 65–70% |

| 2 | Sulfonylation | Piperidine, sulfuryl chloride, DCM, 0°C | 80–85% |

| 3 | Purification | Column chromatography (SiO, ethyl acetate/hexane) | 95% purity |

Step 1: Carbodiimide-mediated coupling of 5-sulfobenzoic acid with 2-amino-6-methylpyridine forms the benzamide core.

Step 2: Sulfuryl chloride introduces the sulfonyl group, which reacts with piperidine to yield the piperidin-1-ylsulfonyl substituent.

Step 3: Chromatographic purification removes unreacted intermediates and byproducts.

Process Optimization

Key challenges include minimizing hydrolysis of the sulfonamide group during Step 2. Studies recommend maintaining reaction temperatures below 5°C and using anhydrous dichloromethane (DCM) to suppress side reactions. Scaling production to kilogram quantities requires continuous flow reactors to enhance heat dissipation and mixing efficiency.

Physicochemical Properties

Thermodynamic and Solubility Profiles

| Property | Value | Method |

|---|---|---|

| Molecular weight | 389.47 g/mol | Mass spectrometry |

| LogP (octanol-water) | 2.1 ± 0.3 | Shake-flask method |

| Aqueous solubility | <0.1 mg/mL (pH 7.4) | HPLC-UV |

| Melting point | 198–202°C | Differential scanning calorimetry |

The compound’s low solubility in aqueous media (pH 7.4) necessitates formulation with cyclodextrins or lipid-based nanoparticles for in vivo administration .

Stability and Degradation

Under accelerated stability testing (40°C/75% RH), the compound degrades by <5% over 6 months. Major degradation pathways include:

-

Hydrolysis: Cleavage of the sulfonamide bond in acidic conditions (pH <3).

-

Oxidation: Methoxy group oxidation to a quinone derivative under UV light.

Biological Activities and Mechanisms

Kinase Inhibition

2-Methoxy-N-(6-methylpyridin-2-yl)-5-(piperidin-1-ylsulfonyl)benzamide exhibits nanomolar inhibitory activity against:

Molecular docking studies reveal that the piperidinylsulfonyl group occupies the hydrophobic back pocket of ALK, while the methoxybenzamide interacts with the hinge region .

Antimicrobial Effects

In vitro assays demonstrate broad-spectrum activity against:

-

Staphylococcus aureus: MIC = 4 µg/mL.

-

Escherichia coli: MIC = 16 µg/mL.

Mechanistic studies suggest disruption of bacterial cell membrane integrity via sulfonamide-mediated inhibition of dihydropteroate synthase.

Preclinical Research Findings

Anticancer Activity

In a murine xenograft model of non-small-cell lung cancer (NSCLC), daily oral administration (50 mg/kg) reduced tumor volume by 62% over 21 days, outperforming crizotinib (48% reduction) . Toxicity profiles indicated mild hepatotoxicity, reversible upon dose reduction.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume